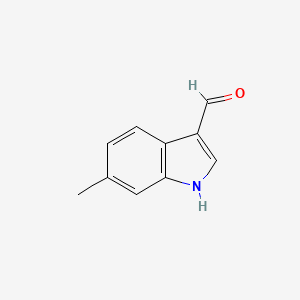

6-Methylindole-3-carboxaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERQSJGPXFAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406468 | |

| Record name | 6-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-49-7 | |

| Record name | 6-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformations of 6 Methylindole 3 Carboxaldehyde

Advanced Synthetic Methodologies

The introduction of a formyl group onto the indole (B1671886) nucleus, particularly at the C3-position, is a fundamental transformation in heterocyclic chemistry. For 6-methylindole (B1295342), several methods have been refined to achieve this efficiently.

Direct Formylation and Vilsmeier-Haack Approaches to 6-Methylindole-3-carboxaldehyde

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction typically utilizes a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl3). ijpcbs.comwikipedia.orgorganic-chemistry.org The reaction of the Vilsmeier reagent with an electron-rich arene results in an electrophilic substitution to form an iminium ion, which is subsequently hydrolyzed to yield the corresponding aldehyde. wikipedia.org

A common procedure for the synthesis of this compound involves the initial preparation of the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature. prepchem.com Subsequently, a solution of 6-methylindole in dimethylformamide is added, and the reaction mixture is stirred, allowing it to warm to room temperature before being worked up with ice and a strong base like potassium hydroxide (B78521). prepchem.com This process typically results in a high yield of the desired product. prepchem.com For instance, one documented synthesis reported a 98% yield of this compound as orange crystals. prepchem.com

Another variation of the Vilsmeier-Haack approach involves a one-pot synthesis where 2,5-dimethyl-aniline is used as the starting material. google.com In this method, the Vilsmeier reagent is prepared and then reacted with the aniline (B41778) derivative. The reaction is heated for several hours, and upon workup with a saturated sodium carbonate solution, it yields 6-methyl-1H-indole-3-carbaldehyde with a reported yield of 89%. google.com This one-pot method is advantageous as it simplifies the process by reducing the need for intermediate separation and purification, making it suitable for both laboratory-scale and industrial production. google.com

The Vilsmeier-Haack reaction is not only a formylating agent but has also been utilized for various other chemical transformations. ijpcbs.com However, its primary and most well-documented application remains the introduction of a formyl group onto activated aromatic systems. ijpcbs.com

Table 1: Vilsmeier-Haack Synthesis of this compound and its Analogs

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| 6-methylindole | POCl₃, DMF, KOH | 6-Methyl-indole-3-carboxaldehyde | 98 | 183-186 | prepchem.com |

| 2,5-dimethyl-aniline | Vilsmeier reagent, Na₂CO₃ | 6-methyl-1H-indole-3-carbaldehyde | 89 | 190-191 | google.com |

| 2,3,5-trimethyl-aniline | Vilsmeier reagent, Na₂CO₃ | 4,6-dimethyl-1H-indole-3-carbaldehyde | 85 | - | google.com |

| 5-chloro-2-methyl-aniline | Vilsmeier reagent, Na₂CO₃ | 6-chloro-1H-indole-3-carbaldehyde | 91 | 210 | google.com |

This table is based on data from the provided text and may not be exhaustive.

Catalytic Approaches for the Synthesis of this compound and its Derivatives

Modern synthetic chemistry has increasingly focused on the development of catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of indole-3-carboxaldehydes has benefited significantly from these advancements.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. youtube.comdoabooks.org While direct metal-catalyzed formylation of 6-methylindole is less common, related methodologies for the synthesis of functionalized indole-3-carboxaldehydes have been developed. For instance, rhodium-catalyzed reactions have been employed in the synthesis of substituted 3-indolylimines, which can then be hydrolyzed to the corresponding indole-3-carboxaldehydes. nih.gov One such method involves the Rh(II)-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles with N-propargylanilines to produce 3-indolylimines, which can be converted to indole-3-carboxaldehydes in a one-pot process. nih.gov

Furthermore, rhodium catalysis has been utilized in an aldehyde-directed oxidative [3 + 2] cascade annulation of indolecarbaldehydes with alkynes to construct cyclopenta[b]indol-1(4H)-ones. acs.org This highlights the utility of the aldehyde group in directing further functionalization of the indole ring system. acs.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues. Recently, a catalytic version of the Vilsmeier-Haack reaction for the formylation of indoles has been developed using a P(III)/P(V)=O cycle. orgsyn.org This method allows for the synthesis of deuterated indole-3-carboxaldehydes when using deuterated DMF, showcasing its potential for isotopic labeling. orgsyn.org

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of indole-3-carboxaldehyde (B46971) synthesis, this often involves the use of milder reagents, safer solvents, and more efficient catalytic systems. The use of water as a solvent and the development of reusable catalysts are key areas of research. For example, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, has been achieved using various green catalysts like molecular iodine and iron(III) chloride-based ionic liquids. beilstein-journals.org While not directly a synthesis of this compound itself, these methods demonstrate the trend towards more sustainable approaches in indole chemistry.

Multicomponent Reactions Incorporating this compound Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. acs.orgnih.gov Indoles are excellent substrates for MCRs. acs.org

While this compound itself can be a reactant in MCRs, its precursors, such as 2-methylindole (B41428), are also frequently used. For instance, copper-catalyzed three- or four-component reactions of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles have been developed to synthesize diverse spirotetrahydrocarbazoles. nih.gov In the absence of a dienophile, the reaction between an aromatic aldehyde and two molecules of 2-methylindole can lead to the formation of 3,3'-(arylmethylene)bis(2-methylindoles). nih.gov

Derivatization and Functionalization Strategies of this compound

The strategic modification of this compound, a key heterocyclic building block, is pivotal for the synthesis of a diverse array of bioactive molecules and functional materials. The presence of the aldehyde group at the 3-position of the indole nucleus provides a versatile handle for a multitude of chemical transformations. These modifications allow for the introduction of various functional groups and the construction of more complex molecular architectures.

Aldehyde Group Functionalization

The aldehyde moiety in this compound is the primary site for a range of functionalization reactions. These transformations are crucial for extending the molecular framework and for creating new compounds with tailored electronic and steric properties. The reactivity of the aldehyde group can be harnessed through condensation, reduction, and oxidation reactions, each providing a distinct pathway to novel derivatives.

Condensation Reactions of the Carboxaldehyde Moiety

Condensation reactions involving the aldehyde group of indole-3-carboxaldehydes are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are widely employed to construct a variety of heterocyclic and acyclic compounds.

Schiff Base Formation from Indole-3-carboxaldehydes

The reaction of indole-3-carboxaldehydes with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid or base and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the final C=N double bond. ejpmr.com Schiff bases derived from indole-3-carboxaldehydes are of significant interest due to their prevalence in biologically active compounds and their utility as ligands in coordination chemistry. nih.govijpbs.com

For instance, novel heterocyclic Schiff bases have been synthesized through the condensation of indole-3-carboxaldehyde with various L-amino acids and aminophenols. nih.govscispace.com These reactions highlight the versatility of the indole-3-carboxaldehyde scaffold in generating diverse molecular structures. The general reaction involves refluxing the indole-3-carboxaldehyde with a primary amine in a suitable solvent like ethanol. ijpbs.com

Below is a table showcasing examples of Schiff bases synthesized from indole-3-carboxaldehydes and various amines.

| Indole-3-carboxaldehyde Reactant | Amine Reactant | Resulting Schiff Base Product |

| Indole-3-carboxaldehyde | L-Histidine | (S)-2-(((1H-indol-3-yl)methyl)amino)-3-(1H-imidazol-5-yl)propanoic acid |

| Indole-3-carboxaldehyde | L-Glutamic acid | (S)-2-(((1H-indol-3-yl)methyl)amino)pentanedioic acid |

| Indole-3-carboxaldehyde | L-Aspartic acid | (S)-2-(((1H-indol-3-yl)methyl)amino)succinic acid |

| Indole-3-carboxaldehyde | 1,4-Diaminobutane | N,N'-bis((1H-indol-3-yl)methylene)butane-1,4-diamine |

Claisen-Schmidt Condensations with Indole-3-carboxaldehydes

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, this reaction is utilized to synthesize indolyl chalcones, which are precursors to various flavonoids and other biologically important molecules. The reaction involves the condensation of the indole aldehyde with an acetophenone (B1666503) derivative in the presence of a base, such as sodium hydroxide. wikipedia.org

An eco-friendly, one-step mechanochemical synthesis of indole hybrid chalcones has been achieved via the Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with various substituted acetophenones using liquid-assisted grinding in a high-energy ball mill. researchgate.net This method offers advantages such as the use of minimal organic solvent. researchgate.net The reactivity in these condensations can be influenced by the electronic nature of the substituents on the acetophenone, with electron-withdrawing groups generally enhancing the reaction rate. researchgate.net

The following table presents examples of chalcone (B49325) derivatives synthesized via Claisen-Schmidt condensation.

| Indole-3-carboxaldehyde Reactant | Acetophenone Reactant | Resulting Chalcone Product |

| 1-Methylindole-3-carboxaldehyde | Acetophenone | (E)-1-phenyl-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one |

| 1-Methylindole-3-carboxaldehyde | 4'-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one |

| 1-Methylindole-3-carboxaldehyde | 4'-Fluoroacetophenone | (E)-1-(4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one |

| Benzaldehyde | Cyclohexanone | 2,6-Dibenzylidenecyclohexanone |

Knoevenagel Condensation and Related Reactions of Indole-3-carboxaldehydes

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. nih.gov This reaction is a powerful tool for C-C bond formation and is used to synthesize a variety of substituted alkenes. When applied to indole-3-carboxaldehydes, the Knoevenagel condensation provides access to a wide range of functionalized indole derivatives. acgpubs.org

For example, the reaction of indole-3-carboxaldehyde with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base yields the corresponding condensation products. acgpubs.org These products can then be further modified, for instance, by N-acetylation. acgpubs.org The reaction conditions can be tuned to favor the formation of specific products. nih.gov

A selection of compounds synthesized through Knoevenagel condensation is detailed in the table below.

| Indole-3-carboxaldehyde Reactant | Active Methylene Compound | Resulting Condensation Product |

| Indole-3-carboxaldehyde | Malononitrile | 2-((1H-indol-3-yl)methylene)malononitrile |

| Indole-3-carboxaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate |

| 1-Methylindole-3-carboxaldehyde | Thiophene-3-acetonitrile | (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile |

| 2-(1-Phenylvinyl)benzaldehyde | Dimethyl malonate | Dimethyl 2-((2-(1-phenylvinyl)phenyl)methylene)malonate |

Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.

The reduction of the aldehyde to an alcohol, (6-methyl-1H-indol-3-yl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reactions are typically carried out in alcoholic solvents or ethers.

Conversely, the oxidation of the aldehyde group to a carboxylic acid, 6-methyl-1H-indole-3-carboxylic acid, can be accomplished using various oxidizing agents. Aldehyde oxidases are enzymes capable of converting aldehydes into their corresponding carboxylic acids. nih.gov In a laboratory setting, reagents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants like silver oxide (Ag2O) can be employed. It has been noted that in some biological systems, indole-3-carboxaldehyde can be oxidized to indole-3-carboxylic acid. nih.govmedchemexpress.com Furthermore, the oxidation of 1-methylindole-3-acetaldehyde by horseradish peroxidase at an acidic pH has been shown to yield 1-methylindole-3-carboxaldehyde as the major product. dtic.mil

Oximation and Hydrazone Formation from Indole-3-carboxaldehydes

The aldehyde group at the C3 position of indole-3-carboxaldehydes is readily transformed into other functional groups, including oximes and hydrazones. These reactions are fundamental in synthetic chemistry for creating new carbon-nitrogen bonds and for the synthesis of more complex molecules.

Oximation, the reaction of an aldehyde with hydroxylamine (B1172632), produces an oxime. This transformation is significant as oximes are key intermediates in the synthesis of various nitrogen-containing compounds. For instance, N-substituted indole-3-carboxaldehyde oximes can be synthesized from the corresponding aldehydes through a Schiff base formation reaction with hydroxylamine hydrochloride. mdpi.com The reaction conditions can influence the isomeric outcome, yielding either syn or anti isomers. mdpi.com Mechanochemical approaches, using high-energy ball milling, have been developed as a solvent-free and safer alternative to traditional solution-phase oximation reactions, which can carry risks, especially when using hydroxylamine hydrochloride in aqueous solutions. mdpi.com In one study, various N-substituted indole-3-carboxaldehyde oximes were prepared from their corresponding aldehydes by reacting them with hydroxylamine hydrochloride and a base like sodium hydroxide or sodium carbonate in a mechanochemical process, achieving almost complete conversion. mdpi.com

Hydrazone formation involves the reaction of an aldehyde with a hydrazine (B178648) derivative. Similar to oximation, this reaction proceeds through the formation of an imine-type linkage. nih.govkhanacademy.org The general mechanism for both oxime and hydrazone formation involves the nucleophilic attack of the nitrogen atom of the hydroxylamine or hydrazine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, which is typically the rate-determining step and can be catalyzed by acid. nih.gov The formation of oximes and hydrazones is a widely used bioconjugation strategy due to the low abundance of aldehydes and ketones in biological systems. nih.govnih.gov

| Reactant | Reagent | Product | Reaction Type |

| Indole-3-carboxaldehyde | Hydroxylamine (NH₂OH) | Indole-3-carboxaldehyde oxime | Oximation |

| Indole-3-carboxaldehyde | Hydrazine (H₂NNH₂) | Indole-3-carboxaldehyde hydrazone | Hydrazone Formation |

Indole Ring Functionalization

Beyond the reactivity of the C3-aldehyde group, the indole nucleus of this compound can undergo various functionalization reactions. Regioselective C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the indole core, avoiding the need for pre-functionalized substrates. nih.govnih.gov

Regioselective C-H Functionalization of Indole Nucleus in Indole-3-carboxaldehydes

The presence of multiple C-H bonds on the indole ring presents a challenge for site selectivity. nih.gov The aldehyde group at the C3 position can act as a directing group, influencing the position of further substitution. nih.govacs.orgmdpi.com

While the C3 position is often the most reactive site in indoles, strategies have been developed for functionalization at the C2 position of indole-3-carboxaldehydes. Rhodium(III)-catalyzed C2-selective carbenoid insertion has been demonstrated for the synthesis of 2-acetate (B119210) substituted indoles. rsc.org Another approach involves the use of an iridium(III)/silver(I) catalyst system with 3-carboxamide indoles to achieve C2-alkylation. nih.gov In some cases, functionalization at C2 can be achieved indirectly. For example, the palladium(II)-catalyzed functionalization of indole-3-carboxylic acid with aryl iodides can lead to C2-arylated indoles through a decarboxylation/arylation sequence. nih.govacs.org

The C4 position of the indole ring can be functionalized using the C3-aldehyde as a directing group. Palladium(II)-catalyzed C-H arylation of free (NH) 1H-indole-3-carbaldehydes with aryl iodides has been shown to be selective for the C4 position. nih.govacs.org This method utilizes a catalyst system of Pd(OAc)₂ with AgOAc as an oxidant and TFA as an additive. nih.gov The reaction is sensitive to steric hindrance, as substitutions at the C5-position can inhibit the reaction. acs.org Ruthenium-catalyzed C4-alkenylation of 1-benzyl-1H-indole-3-carbaldehyde with methyl acrylate (B77674) has also been reported, proceeding through a six-membered transition state. mdpi.com

| Reaction | Catalyst System | Position Functionalized |

| C-H Arylation | Pd(OAc)₂ / AgOAc / TFA | C4 |

| C-H Alkenylation | [Ru(p-cymene)Cl₂]₂ / Ag salt / Cu(OAc)₂·H₂O | C4 |

Functionalization at the C5, C6, and C7 positions of the indole nucleus is generally more challenging due to the lower reactivity of these sites compared to the pyrrole (B145914) ring. nih.gov However, directing group strategies have enabled such transformations. nih.gov For instance, the installation of a directing group on the indole nitrogen can facilitate arylation at the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov A rhodium(III)/copper(II)-catalyzed direct C7-alkenylation of 2-acetate substituted indoles has also been demonstrated. rsc.org The electronic properties of substituents on the indole ring can significantly influence the reactivity and yield of these functionalization reactions. acs.org For 1-methyl-1H-indole-3-carbaldehyde derivatives, electron-donating groups at the C4 position generally lead to higher yields in cyclization reactions compared to when these groups are at the C5, C6, or C7 positions. acs.org

Halogenation of Indole-3-carboxaldehydes

The halogenation of the indole nucleus is a fundamental electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the substitution pattern of the indole ring. For unsubstituted indoles, the C3 position is the most electron-rich and nucleophilic, making it the primary site of electrophilic attack. nih.govfrontiersin.org However, in the case of indole-3-carboxaldehydes, the C3 position is already functionalized. The aldehyde group is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic substitution.

Consequently, halogenation of indole-3-carboxaldehydes typically occurs on the benzene (B151609) ring. The position of halogenation (C4, C5, C6, or C7) is influenced by the directing effects of both the C3-aldehyde group and any other substituents on the benzene ring, as well as the reaction conditions and the nature of the halogenating agent. For this compound, the existing methyl group at the C6 position, an ortho-, para-directing group, and the meta-directing aldehyde group at C3 will influence the position of incoming electrophiles.

Enzymatic halogenation offers an alternative to traditional chemical methods, often providing high regioselectivity under mild conditions. nih.govfrontiersin.org For instance, flavin-dependent halogenases have been used for the specific halogenation of indole derivatives. researchgate.net While most studies focus on C3-halogenation of unsubstituted indoles, these enzymatic systems could potentially be engineered to target specific positions on the benzene ring of substituted indoles like this compound.

Research on the halogenation of 2-(trifluoromethyl)-indoles has shown that direct halogenation with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine proceeds readily at the C3 position. mdpi.com When this position is blocked, as in indole-3-carboxaldehydes, substitution on the benzene ring is the expected outcome. The formation of compounds like 6-bromoindole-3-carboxaldehyde (B99375) demonstrates that halogenation on the carbocyclic ring is a viable synthetic route. nih.gov

| Indole Substrate | Halogenating Agent | Primary Position of Halogenation | Reference |

|---|---|---|---|

| Indole | NBS, NCS, I₂ | C3 | frontiersin.org |

| 2-(Trifluoromethyl)-1H-indole | NCS, NBS, I₂ | C3 | mdpi.com |

| Indole-3-carboxaldehyde | N/A (General Principle) | Benzene Ring (e.g., C5, C6) | nih.gov |

| 5-Methylindole | RebH (enzyme) | C3 | frontiersin.org |

Reaction Mechanisms in the Synthesis and Derivatization of this compound

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways.

Mechanistic Pathways of Key Coupling Reactions

The aldehyde functionality of this compound makes it an ideal substrate for various coupling reactions. One of the most significant is the Aldehyde-Alkyne-Amine (A3) coupling, a multicomponent reaction that provides a direct route to propargylamines. wikipedia.orgmdpi.com

The generally accepted mechanism for the metal-catalyzed A3 coupling involves two key steps: wikipedia.orgnih.gov

Imine Formation: The aldehyde (e.g., this compound) reacts with the amine to form an iminium ion intermediate, which is in equilibrium with the corresponding imine.

Nucleophilic Addition: Simultaneously, the terminal alkyne reacts with the metal catalyst (typically copper, silver, or gold) to form a metal acetylide. mdpi.com This acetylide then acts as a nucleophile, attacking the electrophilic iminium ion to form the final propargylamine (B41283) product.

Another important class of reactions involves rhodium-catalyzed annulations. For example, a [3+2] cascade annulation of indolecarbaldehydes with alkynes has been developed. acs.org The mechanism is proposed to proceed via an aldehyde-directed C2-H activation of the indole ring, followed by alkyne insertion and cyclization to form polycyclic indole derivatives. acs.org

Detailed Analysis of Electrophilic Aromatic Substitution in Indole-3-carboxaldehydes

The indole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density of the pyrrole ring, particularly at the C3 position. quora.com This makes C3 the most favorable site for electrophilic attack.

The synthesis of indole-3-carboxaldehydes itself is a classic example of this reactivity, often achieved through the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.com In this reaction, a Vilsmeier reagent (a chloroiminium ion, e.g., [ClCH=N(CH₃)₂]⁺) is generated from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). youtube.com This electrophile is then attacked by the nucleophilic C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt yields the C3-aldehyde. youtube.comorgsyn.org

Once the C3-aldehyde is installed, it significantly alters the reactivity of the indole ring for subsequent electrophilic substitutions. The aldehyde group is strongly deactivating due to its electron-withdrawing nature, making further electrophilic attack on the pyrrole ring less favorable. However, it can also act as a directing group in metal-catalyzed C-H functionalization reactions. For instance, palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehydes has been shown to occur selectively at the C4 position, demonstrating a directing effect of the C3-carbonyl group under specific catalytic conditions. acs.org In the absence of such catalytic direction, substitution on the electron-rich benzene ring, influenced by the C6-methyl group, is the more likely outcome.

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Metal-catalyzed reactions are indispensable for the functionalization of indole scaffolds. A plausible catalytic cycle for the rhodium-catalyzed oxidative [3+2] annulation of an indole-3-carboxaldehyde with an alkyne illustrates the intricate steps involved. acs.org

The proposed cycle begins with the oxidation of a Rh(I) precursor to the catalytically active Rh(III) species. The key steps are as follows:

C-H Activation: The aldehyde group on the indole directs the Rh(III) catalyst to the C2 position, leading to a reversible ortho-C–H bond activation and the formation of a five-membered rhodacycle intermediate.

Alkyne Insertion: The coordinated alkyne then inserts into the Rh-C bond (migratory insertion).

Cyclization: An electrophilic cyclization occurs, forming a new carbocyclic ring.

β-Hydride Elimination: This step releases the annulated product.

Reductive Elimination & Catalyst Regeneration: The resulting rhodium hydride species undergoes reductive elimination. The Rh(I) catalyst is then re-oxidized to Rh(III) by a co-oxidant (such as a copper salt and air), completing the catalytic cycle and allowing the reaction to proceed. acs.orgresearchgate.net

| Step | Intermediate Type | Description | Reference |

|---|---|---|---|

| 1 | Active Catalyst | Rh(III) species | acs.org |

| 2 | Rhodacycle | Five-membered intermediate from C-H activation | acs.org |

| 3 | Alkyne Insertion Product | Seven-membered rhodacycle intermediate | acs.org |

| 4 | Rhodium Hydride | Species formed after β-hydride elimination | acs.org |

Solvent Effects and Reaction Kinetics in this compound Chemistry

The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions. In the chemistry of this compound, solvent polarity, coordinating ability, and proticity are all important factors.

In the rhodium-catalyzed [3+2] annulation of indolecarbaldehydes, a screen of solvents revealed that polar aprotic solvents like dioxane are effective for the transformation. acs.org The efficiency of the reaction is also highly dependent on the presence of additives and co-oxidants, which points to a complex reaction kinetic profile. For example, the use of a dual oxidant system (CuF₂·2H₂O and air) was found to be critical for catalyst turnover and achieving high yields. acs.org

The kinetics of reactions involving indole derivatives are also influenced by steric and electronic factors. rsc.org For this compound, the electron-donating methyl group at C6 would slightly activate the benzene ring towards electrophilic attack, while the electron-withdrawing aldehyde at C3 deactivates the pyrrole ring. The interplay of these electronic effects, combined with the steric bulk of the substituents, will govern the rate of reaction at different positions on the molecule. Studies on related systems have shown that electron-withdrawing groups on the indole nucleus can enhance reactivity in certain coupling reactions, whereas steric hindrance can slow them down. rsc.org

Stereochemical Aspects of this compound Transformations

When transformations of this compound create new chiral centers, controlling the stereochemical outcome is a significant synthetic challenge. The development of asymmetric catalysis has provided powerful tools to address this.

In the context of the A3 coupling, the product propargylamine contains a stereocenter. Enantioselective versions of the A3 coupling have been successfully developed using chiral ligands in conjunction with metal catalysts. mdpi.comnih.gov For example, copper(I) catalysts combined with chiral BOX or PyBox ligands can induce high levels of enantioselectivity in the addition of the metal acetylide to the imine intermediate. nih.gov If this compound were used as the aldehyde component in such a reaction, a chiral propargylamine bearing the 6-methylindole moiety could be synthesized with high enantiopurity.

Similarly, rhodium-catalyzed annulation reactions can be rendered asymmetric. The [3+2] cyclopentannulation of indoles with vinylcarbenoids has been achieved with high enantioselectivity using chiral dirhodium catalysts, such as Rh₂(S-DOSP)₄. nih.gov These reactions proceed through zwitterionic intermediates, and the chiral environment provided by the catalyst directs the approach of the reactants to favor the formation of one enantiomer over the other. Applying such a strategy to a derivative of this compound could allow for the stereocontrolled construction of complex, chiral polycyclic indole systems.

Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 4771-49-7 | C₁₀H₉NO |

| Indole | 120-72-9 | C₈H₇N |

| Indole-3-carboxaldehyde | 487-89-8 | C₉H₇NO |

| 6-Bromoindole-3-carboxaldehyde | 17826-04-9 | C₉H₆BrNO |

| 2-(Trifluoromethyl)-1H-indole | 19875-61-3 | C₉H₆F₃N |

| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP |

| Copper(II) fluoride (B91410) dihydrate (CuF₂·2H₂O) | 13454-85-8 | CuF₂H₄O₂ |

Isomerization Studies of Oxime Derivatives

Oximes, formed by the reaction of an aldehyde with hydroxylamine, are crucial intermediates in organic synthesis. They can exist as two geometric isomers, syn and anti (also referred to as Z and E), based on the spatial arrangement of the hydroxyl group relative to the rest of the molecule. The study of this isomerization is important for controlling the stereochemical outcome of subsequent reactions.

Research into the oxime derivatives of N-substituted indole-3-carboxaldehydes, which are close structural analogues of this compound, provides significant insight into this phenomenon. A study involving the mechanochemical (solvent-free) synthesis of N-substituted indole-3-carboxaldehyde oximes revealed that products with electron-donating groups, such as a methyl group, undergo isomerization from the anti to the syn isomer, particularly under acidic conditions. mdpi.comsigmaaldrich.com

For instance, the oximation of 1-methylindole-3-carboxaldehyde, an analogue of the title compound, was studied in detail. mdpi.com The reaction was performed using hydroxylamine hydrochloride and a base (either sodium hydroxide or sodium carbonate) under solvent-free milling conditions. mdpi.comsigmaaldrich.com The ratio of the resulting syn and anti oxime isomers was found to be dependent on the base used and the storage time after the reaction.

When sodium hydroxide was used as the base, the syn isomer of 1-methylindole-3-carboxaldehyde oxime was the major product (53%) immediately after the reaction. mdpi.com Upon storage, its proportion increased to 74% after more than ten days, indicating a gradual isomerization to the thermodynamically more stable isomer under these conditions. mdpi.com In contrast, when the weaker base sodium carbonate was used, the anti isomer was the predominant product (67%), and this ratio did not change significantly during storage. mdpi.com The structures of the syn and anti isomers were confirmed using NMR data. mdpi.comsigmaaldrich.com These findings highlight how reaction and storage conditions can be manipulated to favor a desired geometric isomer in oximes derived from methyl-substituted indole-3-carboxaldehydes.

Table 1: Isomer Ratios of 1-Methylindole-3-carboxaldehyde Oxime Under Different Mechanochemical Conditions

| Base Used | Initial anti:syn Ratio | anti:syn Ratio After 10+ Days of Storage | Predominant Isomer |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | 47:53 | 26:74 | syn |

| Sodium Carbonate (Na₂CO₃) | 67:33 | 67:33 | anti |

Data sourced from a study on N-substituted indole-3-carboxaldehyde oximes. mdpi.com

Chiral Synthesis of Related Indole-3-carboxaldehyde Analogues

The development of methods for the synthesis of chiral molecules is a major focus of modern organic chemistry, driven by the need for enantiomerically pure compounds in pharmacology and materials science. While direct chiral synthesis of this compound is not widely documented, several strategies have been employed for the asymmetric synthesis of its analogues, introducing chirality into the indole framework.

One established method involves the condensation of indole-3-carboxaldehyde with chiral molecules, such as L-amino acids, to form chiral Schiff base analogues. nih.gov For example, novel heterocyclic Schiff bases have been synthesized through the reaction of indole-3-carboxaldehyde with L-histidine, L-glutamic acid, L-aspartic acid, L-leucine, and L-valine. nih.gov This approach effectively transfers the chirality of the amino acid to the resulting indole derivative, creating a new chiral compound. These derivatives have been characterized by various spectroscopic methods, including IR, MS, and ¹H NMR. nih.gov

More advanced strategies involve organocatalytic asymmetric cycloadditions, which have emerged as powerful tools for constructing chiral six-membered heterocyclic compounds. rsc.org These methods use small chiral organic molecules as catalysts to control the stereochemical outcome of reactions. Asymmetric [3+3] cycloadditions, in particular, represent an efficient pathway to chiral (hetero)cyclic structures from various building blocks, a strategy applicable to indole aldehyde derivatives for creating complex, chiral analogues. rsc.org

Furthermore, transition metal-catalyzed reactions have been developed to synthesize complex polycyclic indole derivatives. A rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulation between indolecarbaldehydes and alkynes produces cyclopenta[b]indol-1(4H)-one derivatives. acs.org While this specific protocol was not reported as an asymmetric synthesis, the principle of using the inherent aldehyde group to direct C-H activation and subsequent annulation represents a modern approach to building molecular complexity. Such frameworks can be precursors to chiral spirooxindoles and other structurally diverse analogues. acs.org

Table 2: Examples of Strategies for Synthesizing Chiral or Complex Indole-3-carboxaldehyde Analogues

| Strategy | Reactants | Product Type | Chirality Source |

|---|---|---|---|

| Schiff Base Formation | Indole-3-carboxaldehyde, L-Amino Acids (e.g., L-Histidine, L-Leucine) | Chiral Schiff Bases | Chiral L-Amino Acid |

| Organocatalytic Cycloaddition | Indole-based building blocks | Chiral Six-membered Heterocycles | Chiral Organocatalyst |

Spectroscopic and Computational Characterization of 6 Methylindole 3 Carboxaldehyde

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a detailed picture of the molecular vibrations and is a powerful tool for the structural elucidation of compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy of 6-Methylindole-3-carboxaldehyde

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibration of the indole (B1671886) ring typically appears as a sharp band in the region of 3400-3300 cm⁻¹. The aldehydic C-H stretching is expected to be observed as a medium intensity band around 2850-2750 cm⁻¹. The strong absorption band corresponding to the C=O stretching of the carboxaldehyde group is a prominent feature and is generally found in the range of 1680-1660 cm⁻¹.

The aromatic C=C stretching vibrations of the indole ring give rise to multiple bands in the 1600-1450 cm⁻¹ region. The in-plane bending vibrations of the N-H group and C-H groups, as well as the C-N stretching vibrations, contribute to the fingerprint region of the spectrum, typically between 1400 cm⁻¹ and 1000 cm⁻¹. The out-of-plane bending vibrations of the C-H bonds of the benzene (B151609) and pyrrole (B145914) rings are expected in the region below 1000 cm⁻¹. The presence of the methyl group will introduce characteristic C-H stretching and bending vibrations.

Correlation of Experimental and Calculated Vibrational Modes

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman spectra are often correlated with theoretical calculations based on Density Functional Theory (DFT). researchgate.netnih.gov Computational methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the optimized geometry and vibrational frequencies of this compound. researchgate.netresearchgate.net

The calculated vibrational frequencies are often scaled to account for the approximations in the theoretical methods and to improve the agreement with experimental data. nih.gov This correlation allows for a more precise assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, a detailed potential energy distribution (PED) analysis can be performed to determine the contribution of different internal coordinates to each normal mode, providing a definitive assignment for each observed peak in the FT-IR and Raman spectra. Such studies have been conducted for related indole derivatives, providing a framework for the analysis of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Characterization of this compound and its Derivatives

The ¹H NMR spectrum of this compound provides valuable information about the protons in the molecule. A patent for the synthesis of 6-methyl-1H-indole-3-carbaldehyde reports the following ¹H NMR data in DMSO-d₆: a broad singlet at 12.38 ppm (1H, NH), a singlet at 9.98 ppm (1H, CHO), a doublet at 8.32 ppm (1H), a doublet at 7.77 ppm (1H), a doublet at 7.63 ppm (1H), a double doublet at 7.45 ppm (1H), and a singlet at 2.35 ppm (3H, CH₃). rsc.org

For comparison, the ¹H NMR spectrum of a related derivative, 1-ethyl-6-methyl-1H-indole-3-carbaldehyde, in CDCl₃ shows a singlet for the aldehydic proton at 9.96 ppm, signals for the aromatic protons, a quartet for the N-ethyl group's CH₂ at 4.20 ppm, a singlet for the methyl group at 2.51 ppm, and a triplet for the N-ethyl group's CH₃ at 1.54 ppm. tetratek.com.tr

Table 1: ¹H NMR Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |

| 6-Methyl-1H-indole-3-carboxaldehyde rsc.org | DMSO-d₆ | 12.38 (br s) | NH |

| 9.98 (s) | CHO | ||

| 8.32 (d) | Aromatic H | ||

| 7.77 (d) | Aromatic H | ||

| 7.63 (d) | Aromatic H | ||

| 7.45 (dd) | Aromatic H | ||

| 2.35 (s) | CH₃ | ||

| 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde tetratek.com.tr | CDCl₃ | 9.96 (s) | CHO |

| 8.17 (d, J = 8.0 Hz) | Aromatic H | ||

| 7.68 (s) | Aromatic H | ||

| 7.18 (s) | Aromatic H | ||

| 7.15 (d, J = 8.2 Hz) | Aromatic H | ||

| 4.20 (q, J = 7.3 Hz) | N-CH₂ | ||

| 2.51 (s) | 6-CH₃ | ||

| 1.54 (t, J = 7.3 Hz) | N-CH₂-CH₃ |

¹³C NMR Spectroscopic Characterization of this compound and its Derivatives

For 1-ethyl-6-methyl-1H-indole-3-carbaldehyde in CDCl₃, the aldehydic carbon (C=O) resonates at approximately 184.40 ppm. The aromatic carbons of the indole ring appear in the range of 137.43 to 109.91 ppm. The carbons of the N-ethyl group appear at 41.78 ppm (CH₂) and 15.09 ppm (CH₃), and the 6-methyl carbon resonates at 21.95 ppm. tetratek.com.tr Based on this, the ¹³C NMR spectrum of this compound is expected to show a signal for the aldehydic carbon in a similar downfield region, along with signals for the nine other distinct carbon atoms of the indole and methyl groups.

Table 2: ¹³C NMR Data for 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde tetratek.com.tr

| Chemical Shift (ppm) | Assignment |

| 184.40 | CHO |

| 137.43 | C-7a |

| 137.18 | C-2 |

| 133.97 | C-6 |

| 124.56 | C-3a |

| 123.25 | C-4 |

| 121.77 | C-5 |

| 118.17 | C-3 |

| 109.91 | C-7 |

| 41.78 | N-CH₂ |

| 21.95 | 6-CH₃ |

| 15.09 | N-CH₂-CH₃ |

Quantum Chemical Computations

Density Functional Theory (DFT) Studies of this compound

Electronic Properties: HOMO-LUMO Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. irjweb.comschrodinger.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comschrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more polarizable and reactive species. irjweb.com

For the related compound 1-Methyl-indole-3-carboxaldehyde (MEICA), Density Functional Theory (DFT) calculations have been performed to determine these properties. bohrium.com Similarly, a comprehensive study on 4-nitro-1H-indole-carboxaldehyde (NICA) provides data that helps in understanding the electronic landscape of substituted indole-3-carboxaldehydes. nih.gov The energy gap is instrumental as it corresponds to the lowest energy electronic excitation possible within the molecule. schrodinger.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Indole Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-indole-3-carboxaldehyde (MEICA) | DFT | Data not specified | Data not specified | Calculated | bohrium.com |

| 4-nitro-1H-indole-carboxaldehyde (NICA) | DFT/B3LYP/cc-pVTZ | Data not specified | Data not specified | Calculated | nih.gov |

| 2–(1H–indol–3–yl)–2–oxoacetic acid | B3LYP | Data not specified | Data not specified | 4.1008 | researchgate.net |

Note: Specific energy values for HOMO and LUMO for MEICA and NICA were mentioned as calculated but not explicitly stated in the provided abstracts. The table reflects that these calculations were performed in the cited studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density, with different colors representing varying potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack.

In studies of related indole aldehydes like MEICA and NICA, MEP analysis has been employed to identify these reactive zones. bohrium.comnih.gov For these molecules, the negative potential is generally localized around the electronegative oxygen and nitrogen atoms of the carboxaldehyde and indole groups, respectively. The positive potential is typically found around the hydrogen atoms, particularly the N-H proton of the indole ring (if unsubstituted) and the aldehydic proton. This distribution is crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge delocalization within a molecule by examining interactions between filled donor NBOs and empty acceptor NBOs. This method quantifies the stabilization energy (E(2)) associated with these interactions, where a higher E(2) value indicates a more significant delocalization and a greater stabilization of the molecule.

For indole derivatives such as MEICA and NICA, NBO analysis reveals significant hyperconjugative interactions. bohrium.comnih.gov These interactions often involve the lone pair electrons (n) on the nitrogen and oxygen atoms delocalizing into the antibonding pi orbitals (π) of the aromatic system and the carbonyl group. For instance, in a study of 2–(1H–indol–3–yl)–2–oxoacetic acid, a strong stabilization energy of 54.01 kcal/mol was reported for the n(O) → π(C=O) interaction. researchgate.net Such delocalizations are key to the stability and electronic properties of the indole ring system. The analysis provides insights into intramolecular charge transfer and the resonance effects within the molecule. bohrium.com

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide a quantitative description of electron pairing and localization in a molecule. pku.edu.cn ELF maps reveal regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. LOL provides a complementary view, with its contours highlighting areas where localized orbitals overlap. bohrium.com

These studies are effective for visualizing electron delocalization. bohrium.comnih.gov In computational analyses of MEICA and NICA, ELF and LOL color maps and contour maps were used to investigate the electronic environment. bohrium.comnih.gov Regions of high ELF/LOL values between atoms are indicative of covalent bonds, while areas of high localization around a single atom (not between atoms) signify lone pairs or core electrons. These visualizations provide a clear picture of the bonding and electronic structure, confirming the covalent nature of the bonds and the location of non-bonding electrons within the molecule.

Ab Initio Calculations for Electronic Structure and Reactivity Predictions

Ab initio and Density Functional Theory (DFT) calculations are powerful methods for predicting the electronic structure and reactivity of molecules from first principles, without reliance on empirical data. ru.nl These calculations have been successfully applied to various indole derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. bohrium.comnih.gov

In a study of 6-methylindole (B1295342) (the parent structure of the target molecule), ab initio calculations were used to determine rotational constants and dipole moments for both the ground (S₀) and first excited (S₁) electronic states. ru.nlresearchgate.net The results indicated that the lowest excited singlet state has ¹Lₑ character, a finding supported by the calculated change in the permanent dipole moment upon electronic excitation. ru.nl For substituted indole-3-carboxaldehydes like NICA, DFT calculations with the B3LYP functional and cc-pVTZ basis set have been used to determine the optimized molecular structure and predict spectroscopic features. nih.gov These computational approaches are essential for corroborating experimental findings and providing a deeper understanding of the molecule's intrinsic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are critical for exploring molecular conformations and dynamics, which are often difficult to characterize experimentally.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative stability of these conformers is determined by calculating their potential energy. For a molecule like this compound, a key conformational question involves the orientation of the carboxaldehyde group relative to the indole ring.

Intermolecular Interactions and Hydrogen Bonding in Indole-3-carboxaldehyde (B46971) Systems

The arrangement of molecules in the solid state and their interactions in solution are fundamentally governed by intermolecular forces, with hydrogen bonding playing a particularly crucial role in the indole-3-carboxaldehyde series of compounds. The presence of a hydrogen bond donor (the indole N-H group) and a hydrogen bond acceptor (the carbonyl oxygen of the aldehyde group) within the same molecule allows for the formation of robust intermolecular hydrogen bonds.

In the parent compound, indole-3-carboxaldehyde, crystallographic studies have provided definitive evidence for the formation of intermolecular N–H⋯O hydrogen bonds. These interactions link the molecules together into one-dimensional chains in the crystal lattice. najah.eduresearchgate.net The geometry of these hydrogen bonds is a key factor in determining the packing of the molecules in the solid state. najah.edu The planarity of the indole ring system and the attached aldehyde group facilitates the formation of these well-defined hydrogen-bonded networks. researchgate.net

In solution, the potential for hydrogen bonding with solvent molecules exists. In protic solvents, the N-H and C=O groups of this compound can form hydrogen bonds with the solvent. In aprotic, non-polar solvents, self-association through N–H⋯O hydrogen bonding is more likely to occur, leading to the formation of dimeric or oligomeric species.

Computational studies on related indole derivatives have been employed to understand the nature and strength of these hydrogen bonds. mdpi.com These studies, often utilizing density functional theory (DFT), can provide insights into the energetics of hydrogen bond formation and the preferred geometric arrangements of the interacting molecules. For instance, in silico studies of N-substituted indole-3-carbaldehyde oxime derivatives have highlighted the importance of hydrogen bonding in their interaction with biological targets. mdpi.com

Table 1: Spectroscopic Data for this compound and Related Compounds

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry (m/z) |

| This compound | No experimental data found. | No experimental data found. | Predicted [M+H]+: 160.07570, [M+Na]+: 182.05764, [M-H]-: 158.06114 uni.lu |

| 1-Ethyl-6-methyl-1H-indole-3-carbaldehyde | 9.96 (s, 1H), 8.17 (d, J=8.0 Hz, 1H), 7.68 (s, 1H), 7.18 (s, 1H), 7.15 (d, J=8.2 Hz, 1H), 4.20 (q, J=7.3 Hz, 2H), 2.51 (s, 3H), 1.54 (t, J=7.3 Hz, 3H) rsc.org | 184.40, 137.43, 137.18, 133.97, 124.56, 123.25, 121.77, 118.17, 109.91, 41.78, 21.95, 15.09 rsc.org | HRMS (ESI) [M+H]+: 188.1070 rsc.org |

| Indole-3-carboxaldehyde | 10.08 (s, 1H), 8.79 (s, 1H), 8.40–8.27 (m, 1H), 7.86 (d, J=2.8 Hz, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H) rsc.org | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 rsc.org | ESI-MS [M+H]+: 146 rsc.org |

Biological Activity and Pharmacological Relevance of 6 Methylindole 3 Carboxaldehyde

Enzyme Inhibition Studies

The ability of 6-Methylindole-3-carboxaldehyde and related indole (B1671886) compounds to inhibit specific enzymes has been a key area of research, revealing potential therapeutic applications.

While direct studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound are not prominently available in the current body of scientific literature, the broader class of indole derivatives has been investigated for this activity. For instance, certain 6-oxygenated β-carboline derivatives, which share a bicyclic core with indoles, have demonstrated inhibitory activity against both AChE and BChE. nih.gov Specifically, carbolinium salts derived from these compounds have shown potency comparable to established cholinesterase inhibitors like galantamine and rivastigmine. nih.gov This suggests that the indole scaffold, with appropriate substitutions, can interact with the active sites of these enzymes, which are critical for the regulation of the neurotransmitter acetylcholine.

A significant study has directly implicated this compound as a potent inhibitor of Glutathione (B108866) S-transferase (GST), a superfamily of enzymes crucial for cellular detoxification. nih.gov In this research, various indole-3-carboxaldehyde (B46971) derivatives were examined for their effects on GST activity. Among the tested compounds, this compound demonstrated the most significant inhibitory effect. nih.gov The study reported specific IC₅₀ and Kᵢ values, quantifying the compound's potency.

| Compound | IC₅₀ (mM) | Kᵢ (mM) |

| This compound | 0.042 | 0.018 ± 0.01 |

| Other Indole Derivatives | 0.042 - 1.570 | 0.018 ± 0.01 - 1.110 ± 0.15 |

Table 1: Inhibition of Glutathione S-transferase by this compound and other indole derivatives. nih.gov

These findings highlight the potential of this compound in modulating GST activity, which has implications for cancer therapy and overcoming drug resistance. nih.gov

The Src family of protein tyrosine kinases plays a critical role in cell proliferation, differentiation, and survival, and their overactivity is often associated with cancer. Research into the inhibition of Src kinase by indole derivatives has identified promising candidates. One study focused on the one-pot synthesis of 3-substituted indoles and evaluated their inhibitory effects on c-Src kinase. nih.gov While this study did not specifically test this compound, it demonstrated that certain indole derivatives, such as the unsubstituted phenyl and 3-nitrophenyl derivatives, exhibited inhibitory activity against c-Src kinase with IC₅₀ values in the micromolar range. nih.gov Another study on N-benzyl-indole-3-imine and amine derivatives revealed that 5-bromo substitution enhanced the potency against the pp60c-Src tyrosine kinase target. researchgate.net

| Indole Derivative | Target | IC₅₀ (µM) |

| Unsubstituted Phenyl Derivative (4d) | c-Src Kinase | 50.6 |

| 3-Nitrophenyl Derivative (4l) | c-Src Kinase | 58.3 |

Table 2: Src Kinase inhibitory activity of selected 3-substituted indole derivatives. nih.gov

These results suggest that the indole-3-carboxaldehyde scaffold is a viable starting point for the development of Src kinase inhibitors.

The biological activity of indole-3-carboxaldehyde extends to other enzyme systems. For instance, indole-3-carboxaldehyde has been shown to inhibit the growth of the fungus Fusarium solani, a plant pathogen. mdpi.com The mechanism of this antifungal activity involves the disruption of the mitochondrial electron transport chain, specifically by suppressing the activity of complex I. This leads to an accumulation of reactive oxygen species (ROS) and ultimately, fungal cell death. mdpi.com The study determined the EC₅₀ value for the inhibition of F. solani growth to be 59.56 μg/mL. mdpi.com

Anticancer and Cytotoxic Activities

The potential of indole derivatives as anticancer agents has been extensively explored, with studies focusing on their ability to induce cell death in various cancer cell lines.

Furthermore, synthetic derivatives of methyl indole-3-carboxylate (B1236618) have been synthesized and evaluated for their cytotoxic activities against human leukemia (HL-60) and human prostate (DU145) cancer cells. researchgate.net Two compounds, 3-(3-Indolylmethyl)-7-azaindole and di-5-iodoindol-3-yl disulfide, emerged as promising anticancer agents. researchgate.net

Another study on 3-substituted indoles, synthesized through a one-pot reaction, showed that 4-methylphenyl and 4-methoxyphenyl (B3050149) indole derivatives inhibited the proliferation of human ovarian adenocarcinoma (SK-OV-3) and human colon carcinoma (HT-29) cells by 70-77% at a concentration of 50 µM. nih.gov

| Indole Derivative | Cancer Cell Line | Activity |

| Indole-3-carbinol (B1674136) (I3C) | Colorectal Cancer Cells | Dose-dependent decrease in viability, induction of apoptosis nih.gov |

| 3-(3-Indolylmethyl)-7-azaindole | Human Leukemia (HL-60), Human Prostate (DU145) | Growth inhibition researchgate.net |

| Di-5-iodoindol-3-yl disulfide | Human Leukemia (HL-60), Human Prostate (DU145) | Growth inhibition researchgate.net |

| 4-Methylphenyl Indole Derivative | SK-OV-3, HT-29 | 70-77% inhibition of proliferation at 50 µM nih.gov |

| 4-Methoxyphenyl Indole Derivative | SK-OV-3, HT-29 | 70-77% inhibition of proliferation at 50 µM nih.gov |

Table 3: In Vitro Cytotoxicity of various indole derivatives against cancer cell lines.

These findings underscore the potential of the indole scaffold, including derivatives of indole-3-carboxaldehyde, in the development of novel anticancer therapeutics. nih.govresearchgate.net

Induction of Non-Apoptotic Cell Death Pathways, Including Methuosis

While direct evidence for this compound inducing methuosis is not prominent in the current literature, related indole compounds have been shown to influence non-apoptotic cell death pathways, such as necroptosis. Necroptosis is a form of regulated necrosis that is dependent on the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3) and is executed by Mixed Lineage Kinase domain-Like protein (MLKL). researchgate.netnih.gov This pathway can be initiated by various stimuli, including the activation of Toll-like receptors (TLRs). nih.gov

Studies have shown that other indole derivatives, such as Indole-3-carbinol (I3C), can protect against ulcerative colitis by mitigating necroptosis and inflammation in intestinal epithelial cells. nih.gov I3C activates the aryl hydrocarbon receptor (AHR), which in turn inhibits the activation of RIPK1, a key upstream regulator of RIPK3 and the formation of the necrosome complex. nih.gov Similarly, Indole-3-carboxaldehyde (IAld), a gut microbiota metabolite, has been found to alleviate intestinal inflammation by inhibiting the NLRP3 inflammasome, a key component in inflammatory signaling that can be linked to cell death pathways. mdpi.com The activation of the NLRP3 inflammasome can be suppressed by AHR activation. mdpi.com These findings suggest that indole compounds can modulate inflammatory cell death pathways, although the specific role of the 6-methyl substituent in this context requires further investigation.

Impact on Cell Proliferation and Viability

The indole nucleus is a common feature in many anticancer agents, and derivatives of indole-3-carboxaldehyde have been evaluated for their effects on cell proliferation and viability. While specific data for this compound is not extensively detailed, studies on analogous compounds provide insight into the potential antiproliferative activities of this class of molecules.

For instance, a study on indole-6-carboxylate ester derivatives, which share the core indole structure, identified compounds with potent anti-proliferative activity against various cancer cell lines. nih.gov Two compounds, one targeting the Epidermal Growth Factor Receptor (EGFR) and another targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), were found to be effective cytotoxic agents that induced cell cycle arrest and apoptosis. nih.gov

Another study on a broader range of indole derivatives, including indole-3-carboxaldehyde (I3A), investigated their cytotoxic effects on several human cell lines. nih.gov The results showed that the impact on cell proliferation was highly dependent on the specific derivative and the cell line being tested. For example, I3A was found to increase the proliferation of T47D breast cancer cells, while another indole derivative, 3-methylindole (B30407) (3-MI), had a strong inhibitory effect on the proliferation of Caco-2 colorectal carcinoma cells. nih.gov This highlights the complex structure-activity relationships that govern the biological effects of indole compounds.

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Indole-3-carboxaldehyde (I3A) | T47D (Breast Cancer) | Increased proliferation | - | nih.gov |

| 3-Methylindole (3-MI) | Caco-2 (Colorectal Carcinoma) | Decreased proliferation | Significant at 0.1 µM | nih.gov |

| Indole-6-carboxylate derivative (4a) | HepG2 (Liver Cancer) | Antiproliferative | Not Specified | nih.gov |

| Indole-6-carboxylate derivative (6c) | HCT-116 (Colon Cancer) | Antiproliferative | Not Specified | nih.gov |

| N-substituted 1H-indole-2-carboxamide (12) | K-562 (Leukemia) | Antiproliferative | 0.33 | nih.gov |

| N-substituted 1H-indole-2-carboxamide (14) | K-562 (Leukemia) | Antiproliferative | 0.61 | nih.gov |

Antimicrobial Properties

Antibacterial Activity of this compound Derivatives

The indole ring is a key component of many compounds with antibacterial properties. Derivatives of indole-3-carboxaldehyde have been synthesized and tested for their ability to inhibit the growth of various bacterial pathogens. One common modification is the formation of semicarbazones from the aldehyde group.

A study on indole-3-carbaldehyde semicarbazone derivatives showed that these compounds possess in vitro antibacterial activity, particularly against Gram-positive bacteria. sigmaaldrich.com For example, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide exhibited inhibitory activity against Staphylococcus aureus and Bacillus subtilis. sigmaaldrich.comresearchgate.net Another study synthesized a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones starting from various indole-3-carboxaldehydes, including the 1-methyl derivative. nih.gov One of the synthesized compounds, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated high activity against S. aureus, including a methicillin-resistant strain (MRSA). nih.gov

Table 2: Antibacterial Activity of Selected Indole-3-carboxaldehyde Derivatives

| Derivative Type | Compound | Bacterium | MIC (µg/mL) | Reference |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | sigmaaldrich.comresearchgate.net |

| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | sigmaaldrich.comresearchgate.net |

| Semicarbazone | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | sigmaaldrich.comresearchgate.net |

| Semicarbazone | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | sigmaaldrich.comresearchgate.net |

| Quinazolinone | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 25923 | 3.90 | nih.gov |

| Quinazolinone | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus ATCC 43300 (MRSA) | <1 | nih.gov |

Antifungal Activity, Including Inhibition of Plant Pathogens

Indole derivatives have also demonstrated significant antifungal properties, including activity against fungi that are pathogenic to plants. Indole-3-carboxaldehyde has been shown to be effective against Fusarium solani, a fungus that causes root rot in the medicinal herb Scutellaria baicalensis. mdpi.com The compound was found to have an EC50 value of 59.563 μg/mL against F. solani and worked by disrupting the mitochondrial antioxidant pathway, leading to an accumulation of reactive oxygen species and subsequent fungal cell death. mdpi.com

In another study, while indole-3-carbaldehyde itself did not show activity against the wheat powdery mildew pathogen Blumeria graminis, a related compound, indole-3-carboxylic acid, did. frontiersin.org Furthermore, a series of synthesized 3-indolyl-3-hydroxy oxindole (B195798) derivatives exhibited broad-spectrum antifungal activities against several plant pathogenic fungi, including Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. nih.gov One derivative, in particular, showed excellent activity against R. solani with an EC50 of 3.44 mg/L. nih.gov The phytoalexin brassinin, produced by Brassica species, is metabolized by the fungal pathogen Leptosphaeria maculans into indole-3-carboxaldehyde and indole-3-carboxylic acid. wikipedia.org

Table 3: Antifungal Activity of Indole Derivatives Against Plant Pathogens

| Compound/Derivative | Pathogen | Activity | EC50/MIC | Reference |

| Indole-3-carboxaldehyde | Fusarium solani | Antifungal | 59.563 µg/mL (EC50) | mdpi.com |

| 3-Indolyl-3-hydroxy oxindole derivative (3u) | Rhizoctonia solani | Antifungal | 3.44 mg/L (EC50) | nih.gov |

| 3-Indolyl-3-hydroxy oxindole derivative (3v) | Pyricularia oryzae | Antifungal | 14.72 mg/L (EC50) | nih.gov |

| 3-Indolyl-3-hydroxy oxindole derivative (3u) | Botrytis cinerea | Antifungal | 11.89 mg/L (EC50) | nih.gov |

| Indole-3-carbaldehyde | Blumeria graminis | No activity | - | frontiersin.org |

Antiviral Efficacy of Indole-3-carboxaldehyde Analogues

The indole scaffold is present in several antiviral compounds, and research has explored the potential of indole-3-carboxaldehyde analogues as antiviral agents. nih.gov A notable recent example is the investigation of indole derivatives against SARS-CoV-2, the virus responsible for COVID-19.

A study identified a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, as having a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru This compound completely inhibited the replication of the virus at a concentration of 52.0 μM. nih.govactanaturae.ru It exhibited a high selectivity index of 78.6, which is a measure of the compound's specificity for the virus over host cells, and an IC50 of 1.06 μg/mL. nih.govactanaturae.ru

Table 4: Antiviral Activity of a Selected Indole Derivative

| Compound | Virus | Activity | IC50 | Selectivity Index (SI) | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Inhibition of replication | 1.06 µg/mL | 78.6 | nih.govactanaturae.ru |

Antioxidant and Anti-inflammatory Potentials

Indole compounds, including derivatives of indole-3-carboxaldehyde, are known to possess antioxidant and anti-inflammatory properties. These activities are often linked to their ability to scavenge free radicals and modulate inflammatory pathways.

The antioxidant potential of compounds is frequently evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. e3s-conferences.orgnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

Indole-3-carboxaldehyde (ICA) has been shown to exert anti-inflammatory effects. One study found that ICA inhibits the inflammatory response and lipid accumulation in macrophages. nih.gov It was observed to decrease the expression and secretion of the pro-inflammatory cytokine IL-6 while increasing the anti-inflammatory cytokine IL-10. nih.gov Another study demonstrated that Indole-3-carboxaldehyde alleviates lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome. mdpi.com

Evaluation of Radical Scavenging Activity

The antioxidant potential of indole derivatives is a key area of investigation. The ability of a compound to scavenge free radicals is a crucial indicator of its antioxidant efficacy. While direct, specific IC50 values for the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity of this compound are not extensively documented in publicly available literature, the antioxidant properties of the parent compound, indole-3-carboxaldehyde, and other related indole derivatives have been reported. For instance, studies on various indole-3-carboxaldehyde analogues have demonstrated their capacity to act as antioxidants.

The radical scavenging activity of indole derivatives is influenced by the substituents on the indole ring. The presence of electron-donating groups can enhance this activity. The methyl group at the 6-position of the indole ring in this compound is an electron-donating group, which is expected to increase the electron density of the indole nucleus and thereby enhance its ability to donate a hydrogen atom or an electron to a free radical. This suggests that this compound likely possesses significant radical scavenging properties.

To illustrate the antioxidant potential within this class of compounds, the following table presents the radical scavenging activities of some related indole derivatives.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Gallic Acid | ABTS | 1.03 ± 0.25 | nih.gov |

| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | nih.gov |

| Caffeic Acid | ABTS | 1.59 ± 0.06 | nih.gov |

| Rutin Hydrate | ABTS | 4.68 ± 1.24 | nih.gov |

| Hyperoside | ABTS | 3.54 ± 0.39 | nih.gov |

| Quercetin | ABTS | 1.89 ± 0.33 | nih.gov |

| Kaempferol | ABTS | 3.70 ± 0.15 | nih.gov |

| Ascorbic Acid | DPPH | 4.97 ± 0.03 | e3s-conferences.org |

| Methanol extract of Gymnanthes lucida | DPPH | 12.82 ± 0.12 | sld.cu |

| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | DPPH | 14.31 | e3s-conferences.org |

| n-butanol fraction of Chromolaena odorata | DPPH | 33.535 | oamjms.eu |

This table showcases the antioxidant activity of various compounds, including standards and extracts containing indole-related structures, to provide a comparative context for the potential radical scavenging activity of this compound.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, the pharmacological relevance of a compound is often determined by its ability to modulate cellular signaling pathways involved in oxidative stress. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Research on the closely related compound, indole-6-carboxaldehyde (I6CA), isolated from the brown algae Sargassum thunbergii, has demonstrated its protective effects against oxidative stress through the activation of the Nrf2/HO-1 signaling pathway. nih.gov In a study using V79-4 Chinese hamster lung fibroblasts, I6CA was shown to promote the nuclear translocation of Nrf2, leading to an enhanced expression and activity of HO-1. nih.gov This activation of the Nrf2 pathway was crucial for the observed reactive oxygen species (ROS) scavenging and anti-apoptotic effects of I6CA. nih.gov Given the structural similarity between indole-6-carboxaldehyde and this compound, it is plausible that the 6-methyl derivative also exerts its antioxidant effects through a similar mechanism involving the upregulation of the Nrf2/HO-1 pathway. The activation of this pathway by this compound would lead to a more robust and sustained antioxidant defense within the cell.

Anti-inflammatory Mechanism Investigations

Inflammation is a complex biological response intricately linked to oxidative stress. Many compounds with antioxidant properties also exhibit anti-inflammatory activity. The anti-inflammatory mechanisms of indole derivatives often involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on indole-3-carboxaldehyde have shown its ability to inhibit the activation of NF-κB. plos.orgmdpi.com This inhibition, in turn, leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov For instance, in a study using microglial cells, conjugates of indole and aminophenyl morpholinone were found to reduce the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6, and this was associated with the inhibition of nuclear translocation of NF-κB. nih.gov

Given that this compound shares the core indole-3-carboxaldehyde structure, it is highly probable that it also exerts anti-inflammatory effects by targeting the NF-κB pathway. The electron-donating methyl group at the 6-position could potentially enhance its anti-inflammatory potency. The inhibition of NF-κB activation by this compound would be a key mechanism underlying its potential therapeutic use in inflammatory conditions.

The following table summarizes the inhibitory effects of related compounds on key inflammatory mediators.

| Compound/Agent | Effect | Target/Model | Reference |

| Inotilone | Decreased TNF-α level | Carrageenan-injected mice | plos.org |

| Curcumin | Reduced levels of NF-κB, IL-1β, TNF-α, and IL-6 | General anti-inflammatory properties | mdpi.com |

| Curcumin | Inhibited TNF-α-induced IL-1β, IL-6, and TNF-α expression | TNF-α-treated HaCaT cells | nih.gov |

| Indole-aminophenyl morpholinone conjugate (Compound 4) | Reduced LPS-induced TNF-α by 71% and IL-6 by 53% | Microglial cells | nih.gov |

| 6-(Methylsulfinyl) hexyl isothiocyanate | Inhibited IL-6 and CXCL10 production | TNF-α-stimulated human oral epithelial cells | mdpi.com |

This table provides a comparative overview of the anti-inflammatory effects of various compounds, suggesting the potential mechanisms through which this compound may act.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Substituent Position and Electronic Effects on Biological Activity